1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
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Overview
Description
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a quinolone alkaloid known for its biological activities. It is a diacylglycerol acyltransferase inhibitor and an angiotensin II receptor blocker. This compound has shown potent anti-Helicobacter pylori activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone typically involves the reaction of quinolone derivatives with appropriate alkylating agents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of solvents, catalysts, and temperature control to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinolone ring or the side chains.
Substitution: Substitution reactions can occur at different positions on the quinolone ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce reduced quinolone derivatives .
Scientific Research Applications
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone has several scientific research applications:
Chemistry: It is used as a model compound to study quinolone chemistry and reactivity.
Biology: The compound’s inhibitory effects on diacylglycerol acyltransferase and angiotensin II receptors make it valuable for studying metabolic pathways and receptor interactions.
Medicine: Its anti-Helicobacter pylori activity suggests potential therapeutic applications in treating infections caused by this bacterium.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone involves its inhibition of diacylglycerol acyltransferase and blocking of angiotensin II receptors. By inhibiting diacylglycerol acyltransferase, it disrupts lipid metabolism, while blocking angiotensin II receptors affects blood pressure regulation. Additionally, its anti-Helicobacter pylori activity is due to its ability to inhibit bacterial growth .
Comparison with Similar Compounds
1-Methyl-4-quinolone: Another quinolone derivative with different biological activities.
2-Methyl-4-quinolone: Similar structure but with variations in biological effects.
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
Uniqueness: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is unique due to its dual inhibitory action on diacylglycerol acyltransferase and angiotensin II receptors, as well as its potent anti-Helicobacter pylori activity. This combination of properties makes it a valuable compound for various scientific and medical research applications .
Properties
Molecular Formula |
C23H31NO |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one |
InChI |
InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h7-8,10-11,14-15,17-19H,3-6,9,12-13,16H2,1-2H3/b8-7-,11-10- |
InChI Key |
JYQCHQIQAURYAG-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCCC=CCC=CCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
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